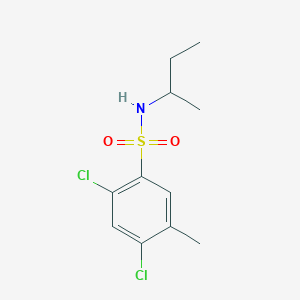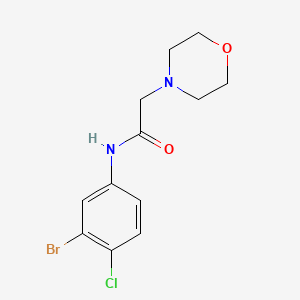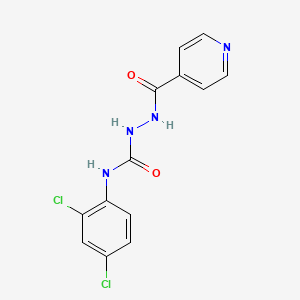![molecular formula C16H17N3O4S B4543392 ethyl 2-{[4-(acetylamino)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4543392.png)
ethyl 2-{[4-(acetylamino)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl 2-{[4-(acetylamino)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate and related derivatives often involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethyl alcohol (EtOH)/triethylamine (TEA) solution at room temperature. Such reactions lead to the formation of various ethyl iminothiazolopyridine-4-carboxylates and other derivatives through a series of carefully controlled steps, showcasing the compound's versatile synthetic pathway (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of this compound has been characterized through various spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR). X-ray diffraction methods have further elucidated its crystallographic behavior, providing insights into its molecular geometry, hydrogen bonding sites, and the negative and positive potential sites as indicated by molecular electrostatic potential (MEP) maps (Haroon et al., 2018).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leading to the synthesis of novel derivatives with potential bioactivities. Its chemical behavior underlines its reactivity towards different electrophilic and nucleophilic agents, facilitating the creation of a broad range of compounds with diverse structural and functional attributes. The transformations and reactions it undergoes are essential for the synthesis of compounds with specified chemical and pharmacological properties (Albreht et al., 2009).
Zukünftige Richtungen
Thiazole derivatives have shown promising pharmacological characteristics, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Future research could focus on exploring these properties further and developing new thiazole-based compounds with improved efficacy and lesser side effects .
Wirkmechanismus
Target of Action
The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By targeting this enzyme, the compound can potentially disrupt the formation of the bacterial cell wall, leading to the death of the bacteria .
Mode of Action
The compound interacts with its target enzyme through a process known as molecular docking . This involves the compound binding to the active site of the enzyme, thereby inhibiting its function . The compound’s thiazole ring, a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms, is key to this interaction .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This leads to a downstream effect of preventing the formation of the bacterial cell wall. Without a functional cell wall, bacteria are unable to maintain their shape and are more susceptible to environmental stresses, ultimately leading to cell death .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which can influence their absorption and distribution in the body.
Result of Action
The compound’s action results in significant antibacterial and antifungal potential . For instance, it has been shown to have inhibitory effects against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also demonstrated antifungal potential against Candida glabrata .
Eigenschaften
IUPAC Name |
ethyl 2-[(4-acetamidobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-4-23-15(22)13-9(2)17-16(24-13)19-14(21)11-5-7-12(8-6-11)18-10(3)20/h5-8H,4H2,1-3H3,(H,18,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNOEZOWZWRSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4543311.png)
![N-2-adamantyl-5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4543312.png)
![5-{4-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4543317.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]nicotinamide](/img/structure/B4543319.png)
![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4543324.png)
![3-[(4-chlorophenoxy)methyl]-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4543331.png)
![N-(2-bromophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4543359.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B4543364.png)
![ethyl 4-[({[4-ethyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4543372.png)



![ethyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B4543421.png)
